1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid
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Overview
Description
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid is a versatile small molecule scaffold with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is characterized by a cyclohexane ring substituted with a hydroxyl group and a carboxylic acid group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative, which is then subjected to various chemical reactions to introduce the desired functional groups.
Industrial production methods for this compound may involve bulk manufacturing processes that ensure consistent quality and scalability. These methods often utilize advanced chemical engineering techniques to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid can be compared with similar compounds such as:
trans-1,4-Dimethylcyclohexane: This compound lacks the hydroxyl and carboxyl groups, making it less reactive in certain chemical reactions.
Cyclohexane-1,1-dicarboxylic acid: This compound has two carboxyl groups, which can lead to different reactivity and applications compared to this compound.
The unique combination of functional groups in this compound makes it distinct and valuable for various scientific and industrial applications .
Properties
IUPAC Name |
1-hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(2)3-5-9(12,6-4-8)7(10)11/h12H,3-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWWJRHQVQFHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C(=O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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